molecular formula C10H24N2O4 B14662475 6,9-Dioxa-3,12-diazatetradecane-1,14-diol CAS No. 50977-92-9

6,9-Dioxa-3,12-diazatetradecane-1,14-diol

Cat. No.: B14662475
CAS No.: 50977-92-9
M. Wt: 236.31 g/mol
InChI Key: ONUAHCJWVLTZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dioxa-3,12-diazatetradecane-1,14-diol typically involves the reaction of ethylene glycol with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification methods ensures the consistent production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

6,9-Dioxa-3,12-diazatetradecane-1,14-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,9-Dioxa-3,12-diazatetradecane-1,14-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,9-Dioxa-3,12-diazatetradecane-1,14-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which facilitates its binding to specific molecular sites. This interaction can modulate the activity of enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    3,12-Dimethyl-6,9-dioxa-3,12-diazatetradecane-1,14-diol: Similar structure but with additional methyl groups.

    6,9-Dioxa-3,12-diazatetradecane-1,14-dioic acid: Contains carboxylic acid groups instead of hydroxyl groups.

    3,12-Bis(carboxylatomethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioate: Contains carboxylate groups.

Uniqueness

6,9-Dioxa-3,12-diazatetradecane-1,14-diol is unique due to its specific arrangement of oxygen and nitrogen atoms, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and participate in hydrogen bonding makes it valuable in various applications .

Properties

CAS No.

50977-92-9

Molecular Formula

C10H24N2O4

Molecular Weight

236.31 g/mol

IUPAC Name

2-[2-[2-[2-(2-hydroxyethylamino)ethoxy]ethoxy]ethylamino]ethanol

InChI

InChI=1S/C10H24N2O4/c13-5-1-11-3-7-15-9-10-16-8-4-12-2-6-14/h11-14H,1-10H2

InChI Key

ONUAHCJWVLTZFN-UHFFFAOYSA-N

Canonical SMILES

C(CO)NCCOCCOCCNCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.